![molecular formula C26H21N3O3 B2761736 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097867-01-9](/img/structure/B2761736.png)
2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the resources I have, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions . These can include reactions with different cyclic or acyclic precursors, or functionalization reactions involving preformed pyrrolidine rings .Applications De Recherche Scientifique
GABAA/Benzodiazepine Receptor Interaction
Quinoxaline derivatives, such as those studied by Tenbrink et al. (1994), have been identified to interact with the GABAA/benzodiazepine receptor, showcasing a variety of intrinsic efficacies. This interaction is crucial for understanding the modulation of this receptor system, which is pivotal in neuroscience research, particularly in studying neurotransmission and potential therapeutic targets for neurological disorders (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
Synthetic Methodologies
Hille, Irrgang, and Kempe (2014) explored the synthesis of quinoxalines through iridium-catalyzed acceptorless dehydrogenative alkylation, presenting a novel approach to generating these compounds. This method is significant for chemical synthesis, offering a sustainable route for creating quinoxaline derivatives, which are crucial for various applications in medicinal chemistry and material science (Hille, Irrgang, & Kempe, 2014).
Biological Activities
Quinoxalines, including structures similar to "2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline," have been highlighted for their wide spectrum of biological activities. Sharma et al. (2021) summarized these activities, emphasizing antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. These findings underscore the versatility of quinoxaline derivatives in biomedical research, offering insights into their potential as therapeutic agents (Sharma, Deep, Marwaha, & Marwaha, 2021).
Anticancer Research
The synthesis and structural characterization of quinoxaline derivatives have shown promise in anticancer research. For instance, Guillon et al. (2022) synthesized a pyrrolo[1,2-a]quinoxaline compound with cytotoxic potential against leukemia cell lines. This research contributes to the ongoing search for new anticancer compounds, illustrating the potential of quinoxaline derivatives in therapeutic applications (Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, & Desplat, 2022).
Material Science
In the realm of material science, quinoxaline-containing compounds have been explored for their electronic properties. Yin et al. (2016) designed quinoxaline-containing architectures for use as electron transport materials in organic light-emitting diodes (OLEDs). Their research demonstrates the utility of quinoxaline derivatives in developing efficient blue phosphorescent OLEDs, highlighting their importance in advancing electronic and photonic technologies (Yin, Sun, Zeng, Xiang, Zhou, Ma, & Yang, 2016).
Orientations Futures
The future directions for “2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” and similar compounds likely involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could include the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
phenyl-[2-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c30-25(18-8-2-1-3-9-18)20-10-4-5-11-21(20)26(31)29-15-14-19(17-29)32-24-16-27-22-12-6-7-13-23(22)28-24/h1-13,16,19H,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIYYIVIXTNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



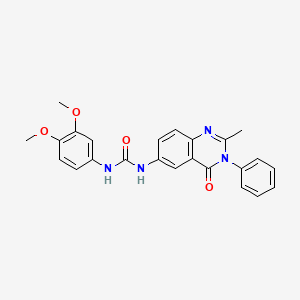
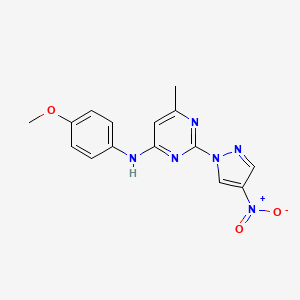

![N-(3-ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2761664.png)
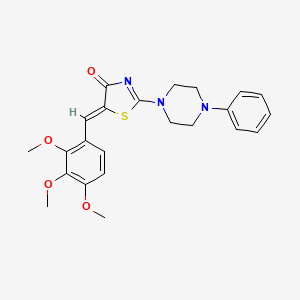
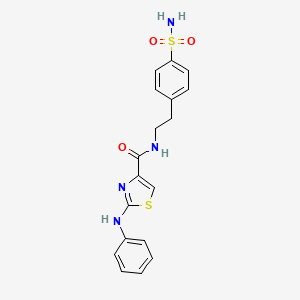


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2761670.png)
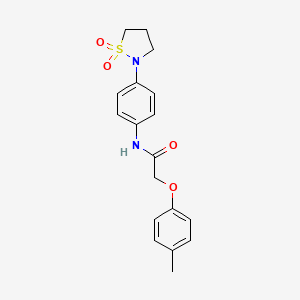
![3-[5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2761673.png)
![1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B2761675.png)